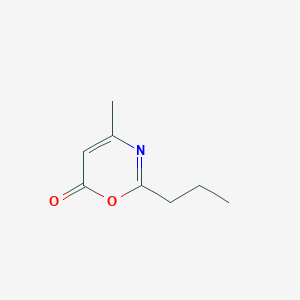
2,3-Diazido-4-methylpyridine;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diazido-4-methylpyridine: is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of two azido groups (-N₃) attached to the 2nd and 3rd positions of a pyridine ring, with a methyl group (-CH₃) at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diazido-4-methylpyridine typically involves the diazotization of 2,3-diamino-4-methylpyridine followed by azidation. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido groups.
Industrial Production Methods: While specific industrial production methods for 2,3-Diazido-4-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diazido-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles.
Reduction Reactions: The azido groups can be reduced to amines.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the azido groups.
Reduction Reactions: Products include 2,3-diamino-4-methylpyridine.
Cycloaddition Reactions: Products include triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,3-Diazido-4-methylpyridine is used as a precursor in the synthesis of various heterocyclic compounds
Biology and Medicine:
Industry: In materials science, 2,3-Diazido-4-methylpyridine can be used in the synthesis of polymers and other advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diazido-4-methylpyridine primarily involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparación Con Compuestos Similares
2-Azido-4-methylpyridine: Contains one azido group and one methyl group.
3-Azido-4-methylpyridine: Contains one azido group and one methyl group.
2,3-Diazido-5-methylpyridine: Contains two azido groups and one methyl group at different positions.
Comparison: 2,3-Diazido-4-methylpyridine is unique due to the presence of two azido groups at adjacent positions on the pyridine ring This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
116100-22-2 |
|---|---|
Fórmula molecular |
C6H5N7Zn |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
2,3-diazido-4-methylpyridine;zinc |
InChI |
InChI=1S/C6H5N7.Zn/c1-4-2-3-9-6(11-13-8)5(4)10-12-7;/h2-3H,1H3; |
Clave InChI |
DEBWLXWFGUJXLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)N=[N+]=[N-])N=[N+]=[N-].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
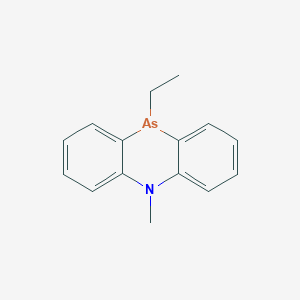
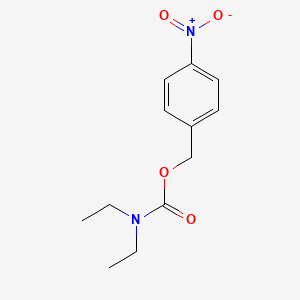
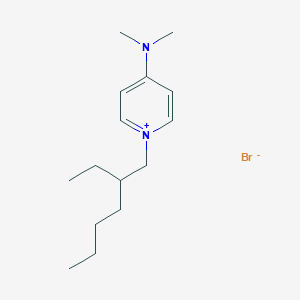
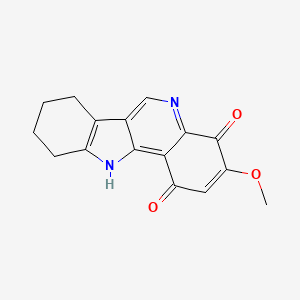
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


